PEG2 Linker Length: ERα PROTAC Degradation Activity Comparison vs. PEG3 and PEG4
In a systematic linker length optimization study using decoy nucleic acid-type PROTACs targeting estrogen receptor alpha (ERα), the PEG2-linked construct (LCL-ER(dec)-P2) exhibited an IC50 of 30–50 nM for ERα binding, a value indistinguishable from the PEG4-linked analog (LCL-ER(dec)-P4), demonstrating that PEG2 does not impair binary target engagement [1]. However, ERα degradation activity diverged sharply: the PEG3 variant (LCL-ER(dec)) achieved the highest degradation efficiency, while both PEG2 and PEG4 showed reduced activity, confirming that linker length critically modulates ternary complex geometry and subsequent ubiquitination efficacy despite equivalent binding affinity [1].
| Evidence Dimension | ERα binding affinity (IC50) and relative degradation activity |
|---|---|
| Target Compound Data | PEG2 linker: IC50 = 30–50 nM; reduced degradation activity vs. PEG3 |
| Comparator Or Baseline | PEG3 linker: highest degradation activity; PEG4 linker: IC50 = 30–50 nM |
| Quantified Difference | No significant difference in IC50; degradation activity: PEG3 > PEG2 ≈ PEG4 |
| Conditions | In vitro cell-based assay; Western blot quantification of ERα protein levels |
Why This Matters
For PROTAC development programs where binding affinity is preserved but degradation activity must be empirically tuned, the PEG2 spacer offers a specific geometry that may be optimal for certain E3 ligase/target protein pairs, making systematic evaluation across linker lengths essential and preventing interchangeable use of longer analogs.
- [1] MEDCHEM NEWS Vol.33 No.2. Optimization of Decoy Nucleic Acid-Type PROTAC Linker Length. Pharmaceutical Society of Japan, 2023. View Source
